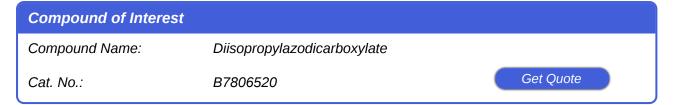


# Diisopropylazodicarboxylate CAS number and physical properties.

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# Diisopropyl Azodicarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diisopropyl Azodicarboxylate (DIAD), a versatile reagent widely employed in organic synthesis. This document will cover its fundamental physical properties, detailed experimental protocols for its synthesis and its application in the Mitsunobu reaction, and a visualization of the reaction mechanism.

## **Core Data: Physical and Chemical Properties**

Diisopropyl Azodicarboxylate, commonly known as DIAD, is the diisopropyl ester of azodicarboxylic acid. Its unique chemical structure and reactivity make it an invaluable tool in a chemist's arsenal, particularly for reactions requiring mild conditions.

CAS Number: 2446-83-5[1][2][3]

The following table summarizes the key physical and chemical properties of DIAD:



Property	Value	Source(s)
Molecular Formula	C8H14N2O4	[1][2]
Molecular Weight	202.21 g/mol	[2]
Appearance	Orange to orange-red liquid	[1]
Density	1.027 g/cm³ at 25 °C	[1]
Melting Point	3 to 5 °C (37 to 41 °F; 276 to 278 K)	[1]
Boiling Point	75 °C at 0.25 mmHg	[1]
Solubility	Insoluble in water; Soluble in most organic solvents and plasticizers.	[4][5]

### **Experimental Protocols**

This section details the experimental procedures for the synthesis of Diisopropyl Azodicarboxylate and its application in the Mitsunobu reaction.

## Synthesis of Diisopropyl Azodicarboxylate (DIAD)

The synthesis of DIAD is typically a two-step process involving the formation of a hydrazine precursor followed by an oxidation reaction.

Step 1: Synthesis of Diisopropyl Hydrazine-1,2-dicarboxylate

This procedure involves the reaction of isopropyl chloroformate with hydrazine.

- Materials: Isopropyl chloroformate, hydrazine hydrate, diethyl ether.
- Procedure:
  - In a reaction vessel, hydrazine is reacted with isopropyl chloroformate in diethyl ether as a solvent.
  - The reaction is maintained at a temperature below 0 °C for a duration of 2 hours.[1]



• The resulting product, diisopropyl hydrazine-1,2-dicarboxylate, is then isolated.

#### Step 2: Oxidation to Diisopropyl Azodicarboxylate

The intermediate from Step 1 is oxidized to yield the final product.

- Materials: Diisopropyl hydrazine-1,2-dicarboxylate, hydrogen peroxide.
- Procedure:
  - Diisopropyl hydrazine-1,2-dicarboxylate is oxidized using hydrogen peroxide.
  - The optimal molar ratio of diisopropyl hydrazine-1,2-dicarboxylate to hydrogen peroxide is
    1:1.1.[1]
  - The reaction is carried out at a temperature range of -5 to 5 °C for 2 hours.[1]
  - Following the reaction, DIAD is purified, with reported yields reaching up to 90.7%.[1]

#### The Mitsunobu Reaction: A General Protocol using DIAD

DIAD is a key reagent in the Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols to a variety of functional groups with an inversion of stereochemistry.

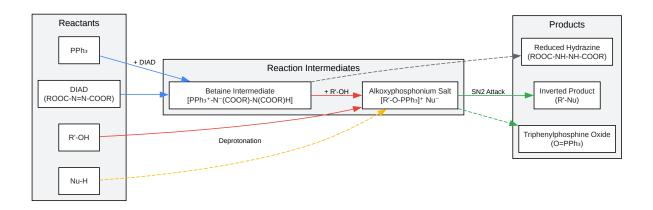
- Reagents: An alcohol, a nucleophile (e.g., a carboxylic acid), triphenylphosphine (PPh₃), and Diisopropyl Azodicarboxylate (DIAD).
- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
- Procedure:
  - In a flask under an inert atmosphere, dissolve the alcohol, the nucleophile, and triphenylphosphine in the chosen anhydrous solvent.
  - Cool the mixture to 0 °C using an ice bath.
  - Slowly add a solution of DIAD in the same solvent to the cooled mixture with stirring.



- Allow the reaction to warm to room temperature and continue stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be worked up to isolate the desired product.
  The byproducts, triphenylphosphine oxide and the reduced hydrazine derivative, can often be removed by crystallization or chromatography.

## **Reaction Pathway Visualization**

The following diagram illustrates the generally accepted mechanism of the Mitsunobu reaction.



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